

6-Chloro-2-iodopurine: A Versatile Scaffold for Purine Functionalization

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Compound of Interest

Compound Name: 6-Chloro-2-iodopurine

Cat. No.: B104377

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and antiviral agents. Among the diverse array of purine building blocks, **6-chloro-2-iodopurine** stands out as a uniquely versatile template for the synthesis of complex, multi-functionalized purine derivatives. Its strategic di-halogenation allows for a programmed, site-selective introduction of various substituents, making it an invaluable tool in drug discovery and chemical biology. This technical guide provides a comprehensive overview of the synthetic utility of **6-chloro-2-iodopurine**, detailing key reaction protocols, quantitative data, and the biological relevance of the resulting compounds.

The Principle of Differential Reactivity

The synthetic power of **6-chloro-2-iodopurine** lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond at the C2 position is significantly more labile and susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the more robust carbon-chlorine (C-Cl) bond at the C6 position.^{[1][2]} Conversely, the C6 position is more activated towards nucleophilic aromatic substitution (SNAr).^[3] This orthogonal reactivity allows for a stepwise and controlled functionalization of the purine core, enabling the synthesis of diverse molecular architectures.

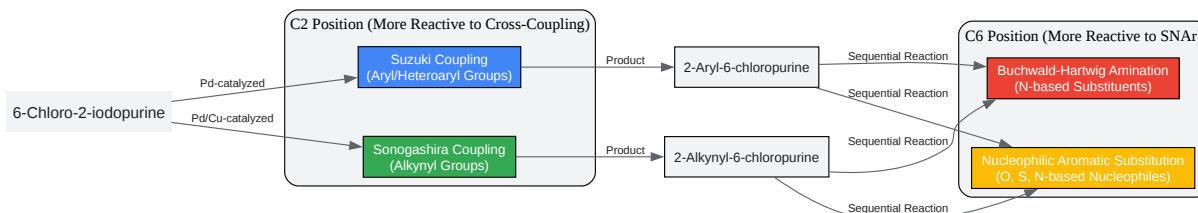
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Diagram 1. Differential reactivity of **6-chloro-2-iodopurine**.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The higher reactivity of the C-I bond at the C2 position allows for selective functionalization while leaving the C6-chloro group intact for subsequent modifications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides. In the case of **6-chloro-2-iodopurine**, this reaction proceeds selectively at the C2 position.

Table 1: Suzuki-Miyaura Coupling of **6-Chloro-2-iodopurine** Derivatives

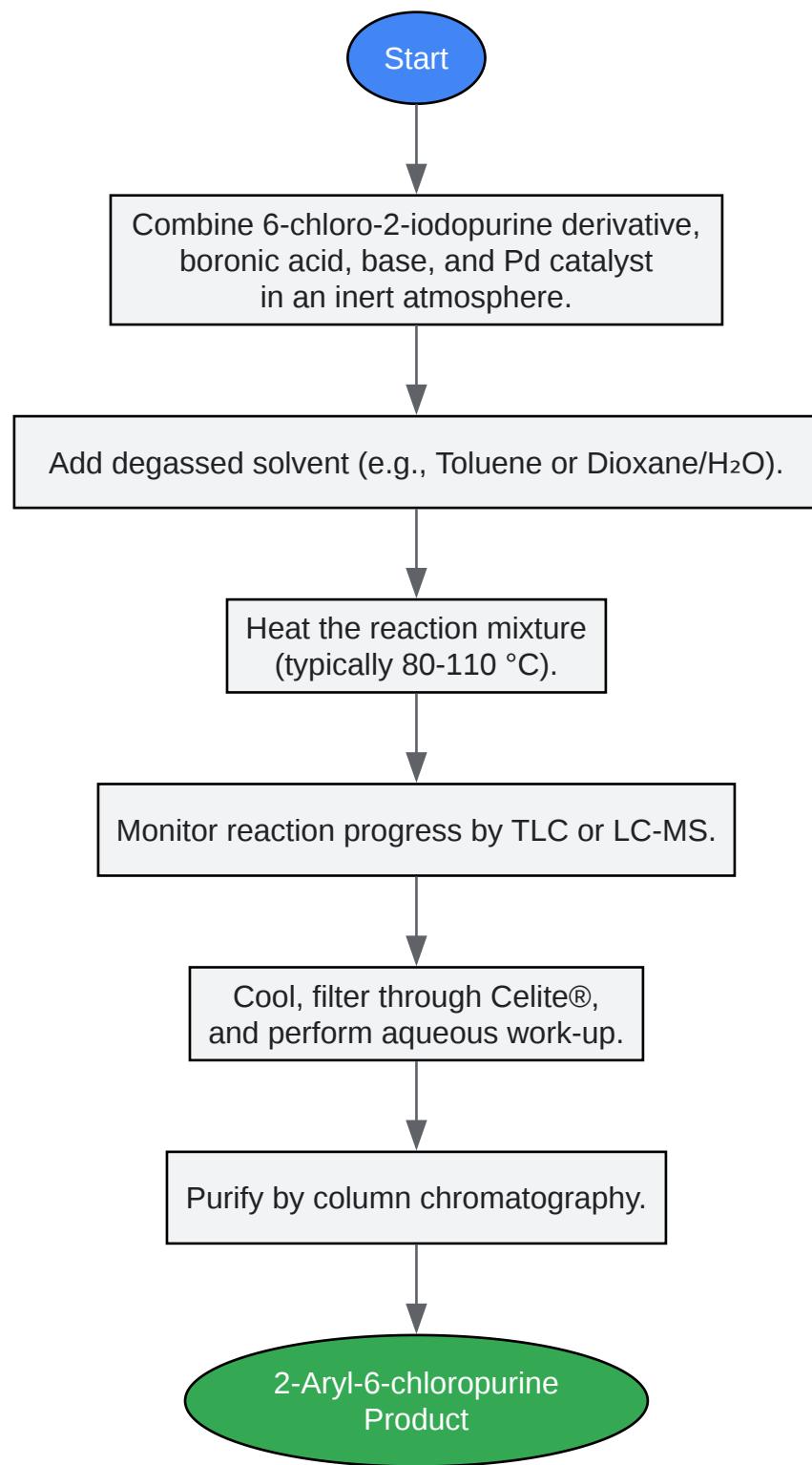
Entry	Boronic Acid/Ester	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Phenylboronic acid	Pd(PPh ₃) ₄ (2.5)	K ₂ CO ₃	Toluene	100	12	81	[4]
2	4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Toluene	100	12	85	[4]
3	3-Fluorophenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	DME/H ₂ O	85	12	75	[4]
4	2-Thienylboronic acid	Pd(PPh ₃) ₄ (5)	Na ₂ CO ₃	Dioxane/H ₂ O	90	16	78	[5]
5	Pyridine-3-boronic acid	Na ₂ PdCl ₄ /catalytic Xium F sulf	Na ₂ CO ₃	H ₂ O	100	1	92	[6]

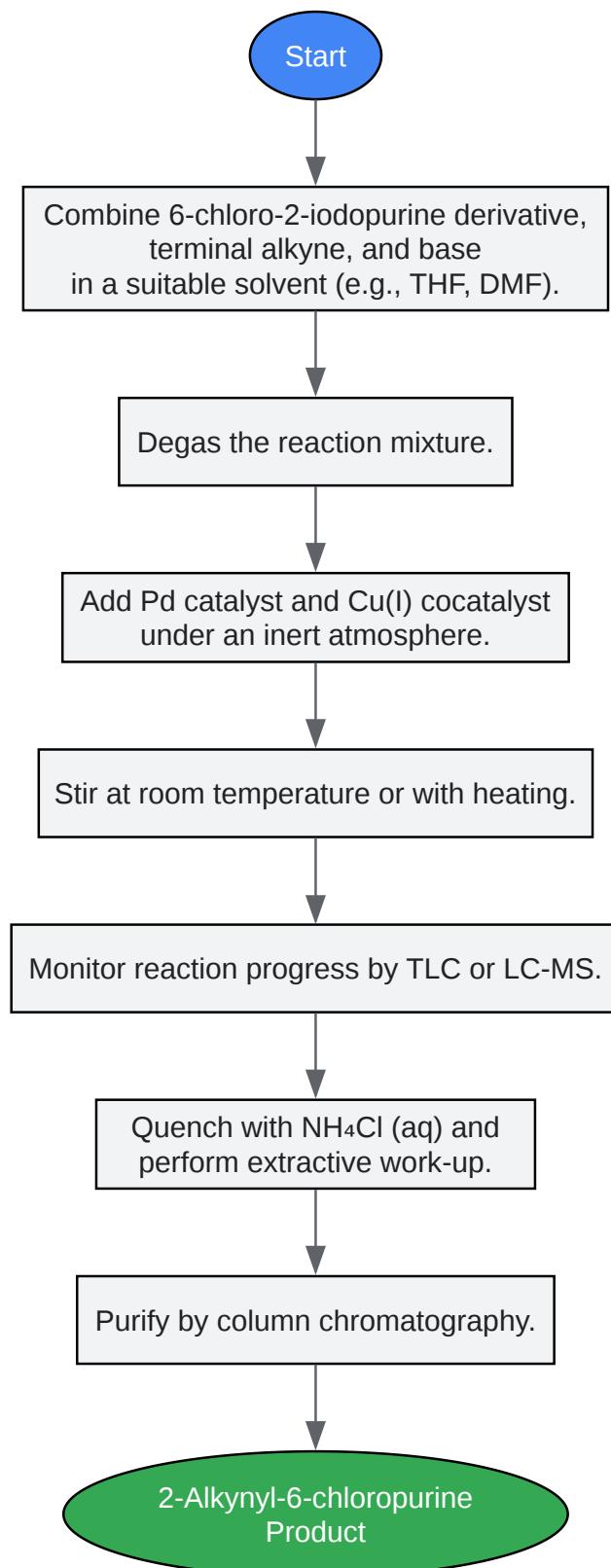
Experimental Protocol: Suzuki-Miyaura Coupling

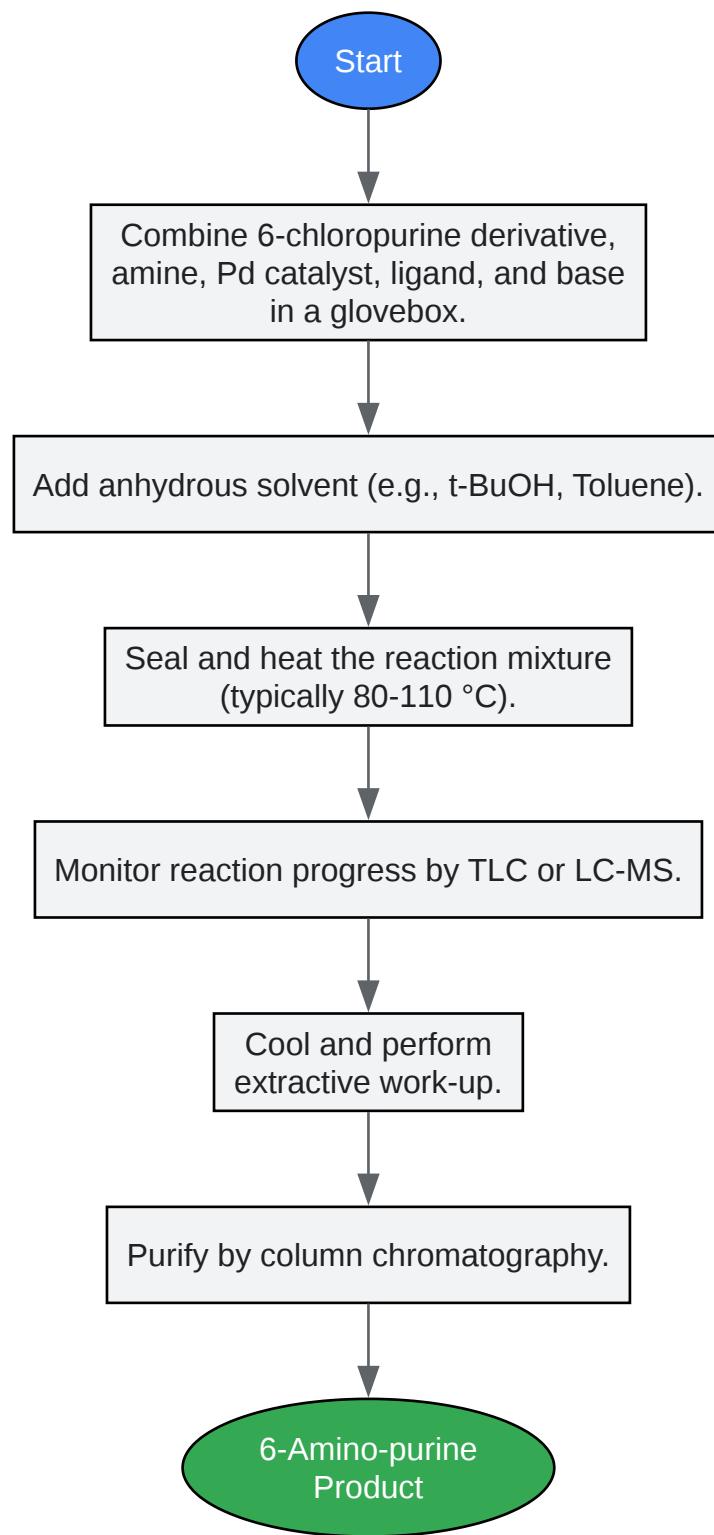
The following is a representative protocol for the Suzuki-Miyaura coupling of a 9-benzyl-protected **6-chloro-2-iodopurine** with phenylboronic acid.[4]

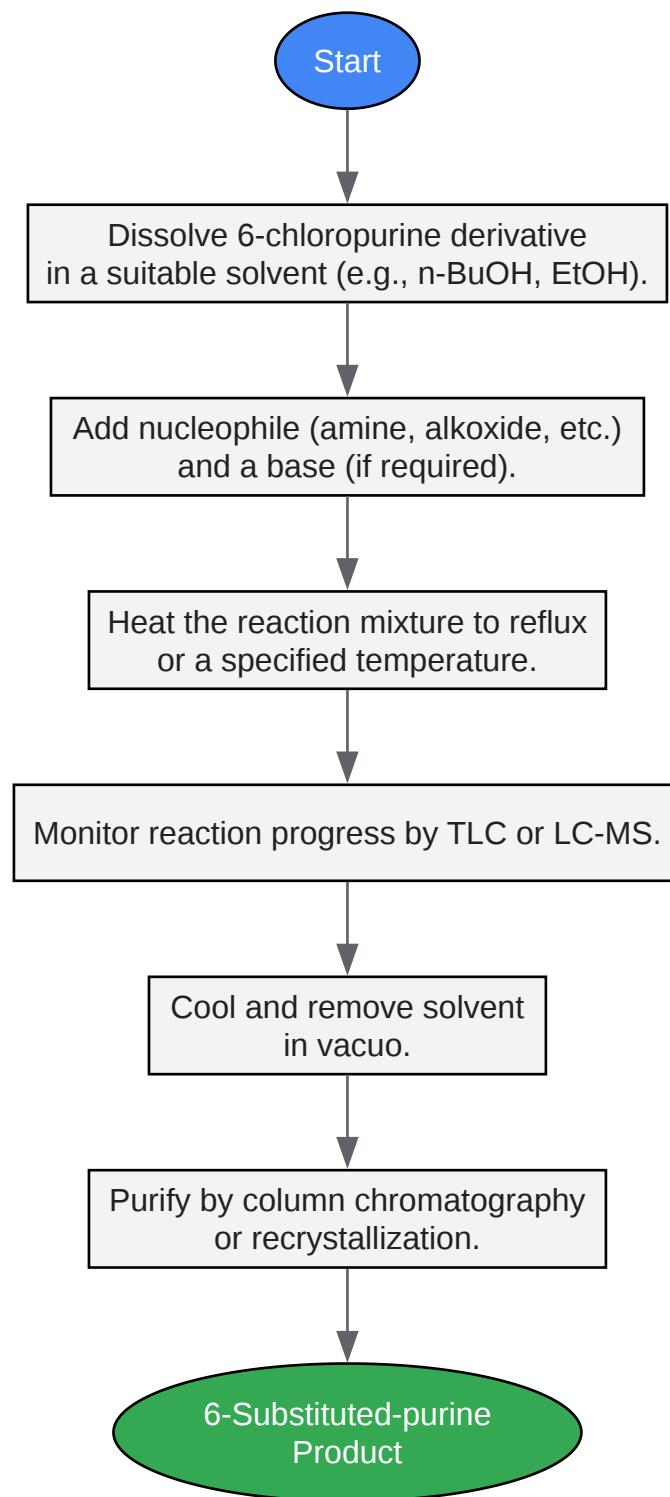
- Reaction Setup: To an argon-purged flask, add 9-benzyl-**6-chloro-2-iodopurine** (1.0 equiv), phenylboronic acid (1.5 equiv), anhydrous potassium carbonate (1.25 equiv), and Pd(PPh₃)₄ (0.025 equiv).

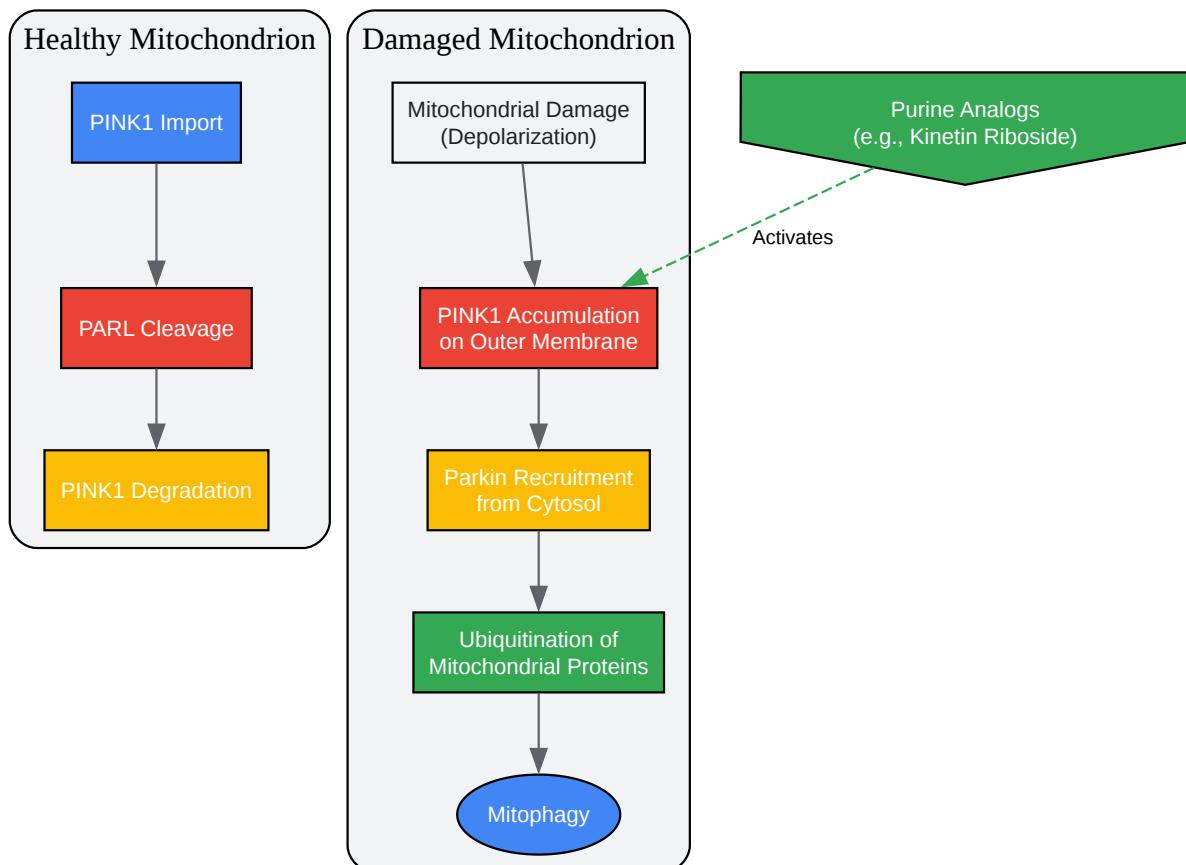
- Solvent Addition: Add anhydrous toluene via syringe.
- Reaction: Stir the mixture under an argon atmosphere at 100 °C until the starting material is consumed, as monitored by TLC.
- Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®.
- Purification: Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.



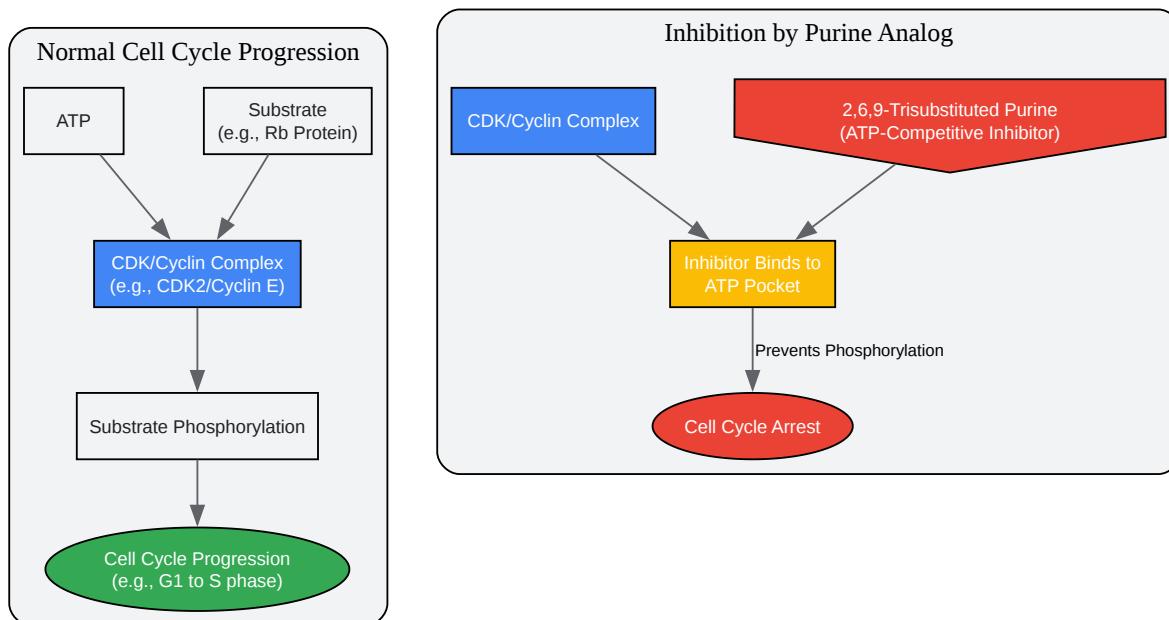












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